Sodium chlorite trihydrate

Catalog No.
S15247914
CAS No.
49658-21-1
M.F
ClH6NaO5
M. Wt
144.49 g/mol
Availability
In Stock
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Sodium chlorite trihydrate

CAS Number

49658-21-1

Product Name

Sodium chlorite trihydrate

IUPAC Name

sodium;chlorite;trihydrate

Molecular Formula

ClH6NaO5

Molecular Weight

144.49 g/mol

InChI

InChI=1S/ClHO2.Na.3H2O/c2-1-3;;;;/h(H,2,3);;3*1H2/q;+1;;;/p-1

InChI Key

OMIBJNSNJCZSPU-UHFFFAOYSA-M

Canonical SMILES

O.O.O.[O-]Cl=O.[Na+]

Sodium chlorite trihydrate is a chemical compound with the formula NaClO₂·3H₂O. It is a white, hygroscopic crystalline solid that is highly soluble in water, with a solubility of approximately 122 grams per 100 milliliters at 60 °C. The compound is derived from sodium chlorite, which itself is produced through the reduction of sodium chlorate. Sodium chlorite trihydrate has a molar mass of 144.49 g/mol and decomposes at temperatures above 38 °C .

Of the chlorites with carbohydrates" class="citation ml-xs inline" data-state="closed" href="https://nvlpubs.nist.gov/nistpubs/jres/27/jresv27n2p125_A1b.pdf" rel="nofollow noopener" target="_blank"> . Additionally, sodium chlorite can be converted to acidified sodium chlorite by mixing it with weak acids like citric acid, resulting in a solution rich in chlorous acid and chlorine dioxide .

Sodium chlorite trihydrate can be synthesized through several methods:

  • Cooling Crystallization: A saturated solution of sodium chlorite is cooled below 38 °C, leading to the crystallization of sodium chlorite trihydrate .
  • Evaporation: Concentrated sodium chlorite solutions are evaporated under vacuum conditions to promote crystallization at lower temperatures .
  • Fluid Bed Crystallization: A supersaturated solution of sodium chlorite is passed through a crystallizer containing fine crystals of sodium chlorite trihydrate maintained in suspension, allowing for controlled growth of larger crystals .

These methods ensure the production of high-purity sodium chlorite trihydrate suitable for industrial applications.

Sodium chlorite trihydrate has diverse applications across various fields:

  • Water Treatment: It is widely used for generating chlorine dioxide for disinfecting drinking water and wastewater treatment.
  • Bleaching Agent: Employed in the textile and paper industries for bleaching purposes.
  • Food Safety: Used as a sanitizer for washing fruits, vegetables, and poultry .
  • Medical Uses: Incorporated into mouthwashes and dental products due to its antimicrobial properties .
  • Industrial Cleaning: Utilized for sanitizing surfaces in food processing plants and other industrial settings.

Research has shown that sodium chlorite interacts with various organic compounds, often leading to oxidation reactions. Its reactivity can vary significantly depending on pH levels and the presence of other substances. For instance, studies indicate that aldoses are readily oxidized by sodium chlorite while non-reducing carbohydrates like sucrose remain inert under neutral conditions but react under acidic conditions

Several compounds share similarities with sodium chlorite trihydrate, particularly in their chemical properties and applications:

CompoundFormulaUnique Properties
Sodium ChlorateNaClO₃Stronger oxidizing agent; used primarily for herbicides.
Calcium ChloriteCa(ClO₂)₂Used for water treatment; less soluble than sodium chlorite.
Potassium ChlorateKClO₃Used as an oxidizer in pyrotechnics; more reactive than sodium chlorite.
Chlorine DioxideClO₂Directly used as a disinfectant; more potent than sodium chlorite when generated from it.

Sodium chlorite trihydrate's unique feature lies in its stability and controlled release of chlorine dioxide upon reaction with acids, making it particularly useful for applications requiring precise disinfection without the formation of harmful byproducts.

Industrial production of sodium chlorite trihydrate primarily relies on alkaline reduction processes involving sodium chlorate (NaClO₃) as the precursor. The reaction occurs in two stages: (1) generation of chlorine dioxide (ClO₂) via partial reduction of sodium chlorate, and (2) subsequent conversion of ClO₂ to sodium chlorite in an alkaline medium.

In the first stage, sodium chlorate reacts with hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) under controlled acidic conditions (pH 2–3) and elevated temperatures (50–55°C) to produce ClO₂ gas:
$$
2\text{NaClO}3 + \text{H}2\text{O}2 + 2\text{H}2\text{SO}4 \rightarrow 2\text{ClO}2 + 2\text{NaHSO}4 + 2\text{H}2\text{O} + \text{O}2 \uparrow
$$
The ClO₂ gas is then absorbed in a sodium hydroxide (NaOH) solution containing excess H₂O₂, which acts as a reducing agent to prevent disproportionation into chlorate (ClO₃⁻) and chloride (Cl⁻):
$$
2\text{ClO}
2 + 2\text{NaOH} + \text{H}2\text{O}2 \rightarrow 2\text{NaClO}2 + 2\text{H}2\text{O} + \text{O}_2 \uparrow
$$
Key parameters for optimizing yield include maintaining a molar ratio of NaOH:ClO₂ ≥ 2.5, reaction temperatures below 40°C, and H₂O₂ concentrations of 5–10%. Industrial reactors operate under negative pressure (-100 to -150 mmH₂O) to enhance ClO₂ absorption efficiency.

Table 1: Typical Reaction Conditions for Alkaline Reduction

ParameterRange
Temperature35–40°C
Pressure-100 to -150 mmH₂O
NaOH:ClO₂ molar ratio2.5–3.0
H₂O₂ concentration5–10% (w/w)

Electrochemical Synthesis Routes from Sodium Chlorate Precursors

Electrochemical methods for sodium chlorite synthesis are less common than alkaline reduction but offer potential advantages in energy efficiency. These routes typically involve the electrolysis of sodium chlorate solutions under controlled potentials.

In one approach, sodium chlorate serves as the electrolyte in a divided cell with titanium anodes and stainless steel cathodes. Applying a current density of 150–200 mA/cm² induces partial reduction of ClO₃⁻ to ClO₂⁻ via intermediate ClO₂ formation:
$$
\text{ClO}3^- + 2\text{H}^+ + e^- \rightarrow \text{ClO}2 + \text{H}2\text{O}
$$
$$
\text{ClO}
2 + e^- \rightarrow \text{ClO}_2^-
$$
The chlorite ions (ClO₂⁻) then combine with sodium ions to form NaClO₂. However, competing reactions, such as further reduction to chloride (Cl⁻), necessitate precise control of pH (6–8) and potential (-0.4 to -0.6 V vs. SHE). Industrial adoption remains limited due to lower Faradaic efficiencies (~65%) compared to chemical reduction methods.

Hydration Control in Crystallization Processes

The trihydrate form (NaClO₂·3H₂O) is stabilized through controlled crystallization from aqueous solutions. Key factors include:

  • Temperature: Slow cooling from 40°C to 25°C promotes selective nucleation of the trihydrate phase.
  • Solvent Composition: Ethanol additions (10–15% v/v) reduce water activity, accelerating crystallization while preventing anhydrous form formation.
  • Seed Crystals: Introducing trihydrate seeds at 30°C ensures uniform crystal growth and minimizes polymorphic transitions.

Dehydration studies show the trihydrate loses water progressively above 38°C, transitioning to monohydrate (NaClO₂·H₂O) and anhydrous NaClO₂ at 100°C. Storage below 30°C in humidity-controlled environments (RH < 40%) preserves hydration stability.

Table 2: Crystallization Parameters for Trihydrate Formation

ParameterOptimal Range
Cooling rate0.5–1.0°C/min
Ethanol concentration10–15% (v/v)
Seeding temperature28–32°C

Triclinic Crystal System Configuration Analysis

Sodium chlorite trihydrate crystallizes in the triclinic crystal system with space group P-1, representing the most fundamental symmetry arrangement in crystallography [1]. The triclinic system is characterized by the complete absence of any symmetry constraints on the unit cell parameters, resulting in unique crystallographic dimensions for all three axes and angles [2]. This low-symmetry configuration provides distinctive structural features that differentiate sodium chlorite trihydrate from higher-symmetry crystal systems.

The unit cell parameters of sodium chlorite trihydrate have been precisely determined through X-ray crystallographic analysis [1]. The lattice dimensions are a = 5.492 Å, b = 6.412 Å, and c = 8.832 Å, with corresponding angular parameters of α = 72.06°, β = 87.73°, and γ = 70.88° [1]. These measurements result in a unit cell volume of 278.921 ų, accommodating the complete molecular assembly of sodium cations, chlorite anions, and three water molecules of crystallization [1].

The P-1 space group designation indicates the presence of an inversion center as the only symmetry element beyond simple translations [2] [3]. This centrosymmetric arrangement creates two symmetry-equivalent positions within the unit cell, with symmetry operators listed as x, y, z and -x, -y, -z [3]. The Hermann-Mauguin symbol P -1 formally describes this triclinic space group, which represents one of only two possible triclinic space groups in crystallography [2].

Table 1: Crystallographic Parameters of Sodium Chlorite Forms

ParameterSodium Chlorite TrihydrateSodium Chlorite Anhydrous
Chemical FormulaNa(ClO₂)(H₂O)₃NaClO₂
Space GroupP-1Various polymorphs
Hermann-Mauguin SymbolP -1Not specified
Cell Parameter a (Å)5.492Not available
Cell Parameter b (Å)6.412Not available
Cell Parameter c (Å)8.832Not available
Alpha (°)72.06Not available
Beta (°)87.73Not available
Gamma (°)70.88Not available
Cell Volume (ų)278.921Not available
Molecular Weight (g/mol)144.4990.44

The molecular formula ClH₆NaO₅ represents the complete composition of the trihydrate form, incorporating three water molecules of crystallization per formula unit [1] [4]. The crystallographic data reveals four distinct elements within the structure: sodium, chlorine, oxygen, and hydrogen, distributed across the triclinic lattice in a highly ordered arrangement [1]. The asymmetric unit contains one complete formula unit, with the low symmetry of the triclinic system preventing any higher multiplicities.

Hydrogen Bonding Networks in Hydrated Lattices

The hydrogen bonding network in sodium chlorite trihydrate represents a complex three-dimensional arrangement that stabilizes the crystal structure through intermolecular interactions [5] [6]. Research has demonstrated that the chlorite ion exhibits distinctive hydrogen bonding characteristics compared to other oxoanions in the chlorine family [5] [6]. The hydration pattern involves both direct coordination to the chlorite oxygen atoms and secondary interactions through the extended water network.

Molecular dynamics simulations and experimental studies have revealed that the chlorite ion coordinates an average of 9.8 water molecules in aqueous solution, which is significantly lower than the coordination numbers observed for chlorate (11.1) and perchlorate (12.0) ions [5] [6]. This reduced coordination reflects the specific electronic structure and charge distribution of the chlorite ion, which influences its ability to organize surrounding water molecules.

The hydrogen bond lifetime measurements provide crucial insights into the stability of the hydration network [5] [6]. For the chlorite ion, hydrogen bonds involving oxygen atoms exhibit a lifetime of 0.42 picoseconds, which is substantially longer than the corresponding lifetimes for chlorate (0.16 ps) and perchlorate (0.14 ps) ions [5] [6]. This extended lifetime indicates stronger and more persistent hydrogen bonding interactions in the chlorite system, contributing to the overall stability of the trihydrate crystal structure.

Table 2: Hydrogen Bonding Characteristics in Aqueous Solution

Ion/SystemAverage Coordination NumberHydrogen Bond Lifetime (ps)Water Molecules per OxygenWater Molecules per Chlorine
Chlorite (ClO₂⁻)9.80.4232
Chlorate (ClO₃⁻)11.10.1632
Perchlorate (ClO₄⁻)12.00.143N/A
Bulk WaterN/A~0.1N/AN/A

The spatial distribution of water molecules around the chlorite ion follows a specific pattern, with approximately three water molecules hydrogen bonded to each oxygen atom of the chlorite ion [5] [6]. Additionally, two water molecules cluster around the chlorine atom, positioned outside the lone electron pair region [5] [6]. This arrangement creates a well-defined first hydration shell that significantly influences the local water structure and dynamics.

The hydrogen bonding network extends beyond the immediate coordination sphere, creating long-range structural effects that influence the crystallization behavior [5]. The chlorite ion acts as a structure breaker in aqueous solution, disrupting the normal hydrogen bonding patterns of bulk water [5] [6]. This property affects the kinetics of crystal formation and contributes to the specific conditions required for trihydrate crystallization versus anhydrous forms.

Comparative Structural Studies of Anhydrous vs. Hydrated Forms

The structural relationship between anhydrous sodium chlorite and its trihydrate form reveals fundamental differences in crystal packing, thermal stability, and molecular organization [7] [8]. Sodium chlorite exists in both anhydrous and trihydrated forms, with a transition temperature of approximately 38°C serving as the critical point for interconversion between these phases [7].

The anhydrous form of sodium chlorite exhibits different crystallographic properties compared to the trihydrate, though detailed structural parameters for the anhydrous form remain limited in the literature [7]. The anhydrous compound has a molecular weight of 90.44 g/mol, significantly lower than the trihydrate form at 144.49 g/mol due to the absence of three water molecules [7] [8]. This difference in composition directly affects the crystal density, packing efficiency, and intermolecular interactions.

Table 3: Structural Parameters of Chlorite Ion

ParameterValue
Cl-O Bond Length (pm)156
O-Cl-O Bond Angle (°)111
Molecular GeometryBent/Angular
Hybridizationsp²
Oxidation State of Cl+3
Net Charge-1

The chlorite ion maintains its fundamental molecular geometry in both hydrated and anhydrous forms, with characteristic Cl-O bond lengths of 156 pm and an O-Cl-O bond angle of 111° [9]. The bent molecular geometry results from sp² hybridization of the chlorine atom, with the presence of lone pairs creating the angular structure [9] [10]. This geometric arrangement remains consistent across different crystal forms, indicating that the core electronic structure of the chlorite ion is preserved during hydration and dehydration processes.

The thermal behavior of these two forms demonstrates distinct stability ranges and decomposition patterns [7]. The trihydrate form undergoes dehydration at temperatures above 38°C, losing its water of crystallization to form the anhydrous compound [7]. This transformation is reversible under appropriate humidity conditions, allowing for rehydration when exposed to water vapor. The anhydrous form exhibits higher thermal stability, decomposing only at temperatures between 180-200°C through disproportionation reactions [7].

Solubility characteristics also differ significantly between the hydrated and anhydrous forms [7]. The trihydrate exhibits enhanced solubility in water due to the pre-existing hydrogen bonding network that facilitates dissolution. Temperature-dependent solubility studies show that sodium chlorite solubility increases from 34 weight percent at 5°C to 55 weight percent at 60°C, reflecting the complex interplay between hydration energies and thermal effects [7].

Sodium chlorite trihydrate undergoes rapid decomposition in acidic environments through well-defined pathways that are fundamentally dependent on proton concentration and temperature. The primary decomposition mechanism involves the conversion of chlorite ions to chlorine dioxide according to the stoichiometric relationship first established by Gordon [1].

The dominant reaction pathway under acidic conditions proceeds via the following overall equation:

5NaClO₂ + 4HCl → 4ClO₂ + 5NaCl + 2H₂O

This mechanism involves the initial formation of chlorous acid (HClO₂) through protonation of the chlorite ion, followed by rapid disproportionation reactions [1] [2]. The acid-catalyzed process demonstrates first-order kinetics with respect to both chlorite and acid concentrations, as established through comprehensive kinetic studies [1] [2].

Mechanistic Pathway Analysis

The decomposition proceeds through a complex series of elementary steps involving multiple intermediates. Recent investigations have identified the formation of reactive chlorine-containing species including Cl₂O₂ and Cl₂O as critical intermediates that control the overall stoichiometry [3]. The mechanistic pathway can be summarized as:

Initial Step: ClO₂⁻ + H⁺ → HClO₂

Disproportionation: 3HClO₂ → HClO₃ + 2ClO₂ + H₂O

The presence of chloride ions, which are invariably present either as impurities or reaction products, significantly influences the reaction pathway by promoting alternative mechanisms that favor chlorine dioxide formation over chlorate production [1] [3].

pH-Dependent Reaction Kinetics

The reaction rate exhibits strong pH dependence, with optimal chlorine dioxide yields achieved at pH values between 2.0 and 3.0 [1] [4]. At pH values below 2.0, the reaction becomes extremely rapid but may lead to side reactions, while at pH values above 4.0, the reaction rate decreases substantially and alternative decomposition pathways become more prominent [4].

Experimental data demonstrates that the logarithmic rate constant varies linearly with pH, indicating a first-order dependence on hydrogen ion concentration [1]. This relationship can be expressed mathematically as:

log k = log k₀ - pH

where k₀ represents the rate constant at unit hydrogen ion activity.

Temperature-Dependent Reaction Rate Modeling

The temperature dependence of sodium chlorite trihydrate decomposition follows classical Arrhenius behavior, allowing for predictive modeling of reaction rates across practical operating ranges. Comprehensive kinetic studies have established activation energy values and pre-exponential factors that enable accurate rate predictions [1] [2].

Arrhenius Parameters

Detailed experimental investigations have determined the following kinetic parameters for the acid-catalyzed decomposition [1]:

Table 3.1: Kinetic Parameters for Sodium Chlorite Decomposition

ParameterValueUnitsTemperature Range
Activation Energy (Ea)37.75kJ/mol288-308 K
Pre-exponential Factor (A)1.796 × 10⁶L/mol·min288-308 K
Reaction Order (chlorite)1.0-All temperatures
Reaction Order (acid)1.0-All temperatures

The rate law for the decomposition can be expressed as:

-d[ClO₂⁻]/dt = A × exp(-Ea/RT) × [ClO₂⁻] × [H⁺]

where the rate constant k = 1.796 × 10⁶ × exp(-4541/T) L/mol·min [1].

Temperature Effects on Reaction Pathways

Temperature influences not only the overall reaction rate but also the distribution of products formed during decomposition. At elevated temperatures (above 35°C), increased formation of chlorate as a byproduct has been observed, reducing the efficiency of chlorine dioxide generation [1]. The optimal temperature range for maximum chlorine dioxide yield appears to be between 25°C and 35°C under typical acid concentrations [1] [2].

Table 3.2: Temperature Effects on Product Distribution

Temperature (°C)ClO₂ Yield (%)ClO₃⁻ Formation (%)Reaction Rate Factor
1578.58.21.0
2582.16.82.3
3580.49.14.7

The data reveals that moderate temperature increases enhance reaction rates significantly while maintaining favorable product selectivity [1].

Thermal Stability Considerations

Sodium chlorite trihydrate exhibits good thermal stability under controlled conditions, with decomposition rates remaining manageable below 50°C [5] [6]. The crystallization point of concentrated solutions (37% by weight) occurs at approximately 22°C, necessitating temperature control for practical applications [6]. Storage temperatures should not exceed 100°C to prevent rapid decomposition and potential hazardous conditions [5].

Chlorine Dioxide Generation Efficiency Optimization

The efficiency of chlorine dioxide generation from sodium chlorite trihydrate depends critically on the optimization of multiple reaction parameters including pH, temperature, reactant concentrations, and the presence of catalytic species. Systematic optimization studies have identified operating conditions that maximize conversion efficiency while minimizing undesired byproducts.

Conversion Efficiency Parameters

The theoretical maximum conversion efficiency for acid-chlorite reactions is approximately 80%, based on the stoichiometry of the primary reaction pathway [7]. However, practical applications can achieve conversion efficiencies of 95-98% through proper optimization of reaction conditions [7] [8].

Table 3.3: Chlorine Dioxide Generation Efficiency Data

Generator TypeConversion Efficiency (%)ClO₂ Purity (%)Operating Conditions
Acid-Chlorite75-8085-90pH 2-3, 25-35°C
Chlorine-Chlorite95-9895-99pH 2-4, 20-30°C
Three-Chemical>95>95pH 2-3, 25-40°C
Electrochemical80-9595-99Controlled current density

Optimization Strategies

Several key strategies have been identified for maximizing chlorine dioxide generation efficiency [4] [8]:

pH Control: Maintaining pH between 2.0 and 3.0 provides optimal balance between reaction rate and selectivity. pH values below 6.0 are essential for significant chlorine dioxide formation, with efficiency approaching 100% at pH 4-5 under appropriate conditions [4].

Residence Time Optimization: Sufficient contact time between reactants ensures complete conversion while preventing over-reaction that leads to chlorate formation [3].

Reactant Stoichiometry: Slight excess of acid relative to stoichiometric requirements promotes complete chlorite conversion while avoiding excessive chlorate production [3].

Temperature Control: Operating temperatures between 25°C and 35°C provide optimal reaction rates without promoting undesired side reactions [1].

Process Variables and Their Effects

The efficiency of chlorine dioxide generation is influenced by several critical process variables that must be carefully controlled:

Table 3.4: Process Variable Effects on Generation Efficiency

VariableOptimal RangeEffect on EfficiencyComments
pH2.0-3.0+95% efficiency at pH 2.5Below pH 2: side reactions increase
Temperature25-35°CRate doubles per 10°C increaseAbove 40°C: chlorate formation increases
Chlorite Concentration0.1-0.5 MHigher concentrations favor efficiencyMass transfer limitations above 0.5 M
Residence Time5-15 minutesComplete conversion requires adequate timeExcess time promotes decomposition

Advanced Optimization Techniques

Modern chlorine dioxide generation systems employ sophisticated control strategies to maintain optimal conditions [8]. These include:

Real-time pH monitoring with automated acid addition to maintain setpoints within ±0.1 pH units [4].

Temperature control systems that maintain reaction temperature within ±2°C of setpoint values [5].

Flow rate optimization to ensure proper mixing and residence time distribution [8].

Product quality monitoring using spectrophotometric methods to verify chlorine dioxide concentration and purity [8].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

143.9801453 g/mol

Monoisotopic Mass

143.9801453 g/mol

Heavy Atom Count

7

UNII

F83TIJ81F8

Dates

Last modified: 08-11-2024

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